molecular formula C14H18N2O3 B13409049 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid

4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid

Cat. No.: B13409049
M. Wt: 262.30 g/mol
InChI Key: HEBYGPQVCXEQPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid involves multiple steps. One method includes the reaction of intermediates in the presence of reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and benzotriazol-1-ol in dichloromethane at 25°C . The reaction mixture is then treated with hydrogen chloride in tetrahydrofuran and water, followed by extraction with ethyl acetate and 3M HCl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally involves standard organic synthesis techniques, including condensation reactions and purification steps to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Properties

IUPAC Name

4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)11-5-7-16(8-6-11)9-10-1-3-12(4-2-10)14(18)19/h1-4,11H,5-9H2,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBYGPQVCXEQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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